molecular formula C10H12ClNOS B14077273 1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one

1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14077273
M. Wt: 229.73 g/mol
InChI Key: LRVKXFHLAQFDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of an amino group, a methylthio group, and a chloropropanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-6-(methylthio)aniline and 3-chloropropan-2-one.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the desired reaction pathway. Common solvents used include ethanol or methanol.

    Reaction Mechanism: The amino group of 2-amino-6-(methylthio)aniline reacts with the carbonyl group of 3-chloropropan-2-one, leading to the formation of the desired product through nucleophilic addition and subsequent cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-ol: A similar compound with an alcohol group instead of a carbonyl group.

    1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one: A similar compound with a bromine atom instead of chlorine.

Uniqueness

1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

1-(2-amino-6-methylsulfanylphenyl)-3-chloropropan-2-one

InChI

InChI=1S/C10H12ClNOS/c1-14-10-4-2-3-9(12)8(10)5-7(13)6-11/h2-4H,5-6,12H2,1H3

InChI Key

LRVKXFHLAQFDDU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1CC(=O)CCl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.